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5-Methoxy-1H-pyrazol-3-amine

hydrochloride

Cat. No.: B185277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various kinase inhibitors

derived from the aminopyrazole scaffold. The information presented is supported by

experimental data from peer-reviewed scientific literature, offering a valuable resource for

researchers in kinase inhibitor development.

Overview of Aminopyrazole-Based Kinase Inhibitors
The aminopyrazole scaffold has proven to be a versatile starting point for the development of

potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with

the kinase hinge region makes it a privileged structure in medicinal chemistry.[2] This guide will

compare aminopyrazole derivatives targeting several important kinase families:

NF-κB Inducing Kinase (NIK)

Cyclin-Dependent Kinases (CDKs)

Janus Kinases (JAKs)

Fibroblast Growth Factor Receptors (FGFRs)

c-Jun N-terminal Kinase 3 (JNK3)
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Comparative Performance Data
The following tables summarize the in vitro potency of representative aminopyrazole-derived

inhibitors against their respective kinase targets. The half-maximal inhibitory concentration

(IC50) is a standard measure of a drug's potency.[3]

Table 1: NIK Inhibitors
Compound Target Kinase IC50 (µM)

Cell-Based Assay
(% Inhibition)

3a NIK Low µM

Effective inhibition of

NF-κB pathway

activation in tumor

cells

Data sourced from literature.[4]

Table 2: CDK Inhibitors
Compound Target Kinase Kᵢ (nM) Cellular EC50 (nM)

1 CDK2 4.6 -

1 CDK5 27.6 -

43d CDK16 - 33

Data sourced from literature.[2][5]

Table 3: JAK Inhibitors
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Compound Target Kinase IC50 (nM)
Antiproliferativ
e Activity (Cell
Line)

IC50 (µM)

3f JAK1 3.4

PC-3, HEL,

K562, MCF-7,

MOLT4

Low µM

3f JAK2 2.2

3f JAK3 3.5

11b JAK2 - HEL 0.35

11b JAK3 - K562 0.37

Data sourced from literature.[6]

Table 4: FGFR Inhibitors
Compound Target Kinase Cellular IC50 (nM)

6 FGFR2 WT <1

6 FGFR2 V564F <1

6 FGFR3-TACC3 <10

19 FGFR2 WT Modest

19 FGFR2 V564F Modest

19 FGFR3-TACC3 Modest

Data sourced from literature.[7]

Table 5: JNK3 Inhibitors
Compound Target Kinase IC50 (nM)

Selectivity vs
JNK1

Selectivity vs
p38α

26n JNK3 Potent High High
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Data sourced from literature.[8]

Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for drug

development.
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Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of aminopyrazole 3a.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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